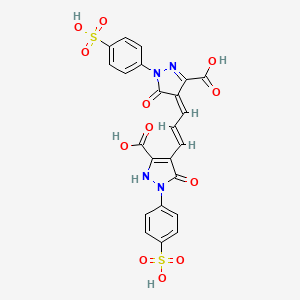

4-(3-(3-Carboxy-5-hydroxy-1-(4-sulphophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid

Description

This compound is a bis-pyrazole derivative featuring two 4-sulphophenyl groups, two carboxylic acid moieties, and an allylidene bridge connecting the pyrazole rings. The sulphophenyl substituents enhance water solubility, while the carboxylic acid groups contribute to its acidity and metal-binding capacity. Although direct pharmacological data are unavailable in the provided evidence, structurally related pyrazole derivatives are noted for their roles in corrosion inhibition, enzyme binding, and antifungal activity .

Properties

CAS No. |

32425-63-1 |

|---|---|

Molecular Formula |

C23H16N4O12S2 |

Molecular Weight |

604.5 g/mol |

IUPAC Name |

(4Z)-4-[(E)-3-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C23H16N4O12S2/c28-20-16(18(22(30)31)24-26(20)12-4-8-14(9-5-12)40(34,35)36)2-1-3-17-19(23(32)33)25-27(21(17)29)13-6-10-15(11-7-13)41(37,38)39/h1-11,24H,(H,30,31)(H,32,33)(H,34,35,36)(H,37,38,39)/b2-1+,17-3- |

InChI Key |

SFWSBBFIPHWMPI-AZYLEGEESA-N |

Isomeric SMILES |

C1=CC(=CC=C1N2C(=O)C(=C(N2)C(=O)O)/C=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C(=O)O)S(=O)(=O)O |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(=C(N2)C(=O)O)C=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 1H-pyrazole-3-carboxylic acid . These intermediates are then subjected to various chemical reactions, including condensation, sulfonation, and carboxylation, to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like flow chemistry and automated synthesis to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-[3-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., HCl, H2SO4), reducing agents (e.g., LiAlH4, NaBH4), and oxidizing agents (e.g., KMnO4, H2O2). The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of sulfonated or carboxylated pyrazole compounds .

Scientific Research Applications

4-[3-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic and sulfonic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The pyrazole rings may also participate in π-π stacking interactions with aromatic residues in biological molecules .

Comparison with Similar Compounds

Structural Analogues with Sulphophenyl and Azo/Hydrazono Groups

Three disodium salts of pyrazole derivatives from the FAO/WHO Compendium () share structural motifs with the target compound:

Methyl 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)hydrazono]-1H-pyrazole-3-carboxylate, disodium salt: Replaces the allylidene bridge with a hydrazono group. Contains a methyl ester instead of a carboxylic acid. Likely used as a food colorant due to the azo-like chromophore .

4,5-Dihydro-5-oxo-1-phenyl-4-[(4-sulfophenyl)azo]-1H-pyrazole-3-carboxylic acid, disodium salt :

- Features an azo group (-N=N-) and a phenyl substituent.

- The azo group is a common chromophore in synthetic dyes, suggesting stronger absorbance in the visible spectrum compared to the allylidene system .

4,5-Dihydro-5-oxo-4-(phenylazo)-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid, disodium salt :

- Similar to the second compound but with a phenylazo group.

- Differences in substituent positioning may affect solubility and stability .

Key Differences :

Tetrahydrothienyl-Substituted Analogues

A structurally related compound () replaces the 4-sulphophenyl groups with tetrahydro-3-thienyl moieties and introduces sulfone groups (S,S,S',S'-tetraoxide):

- Sulfone groups improve oxidative stability but reduce solubility compared to sulphonic acids .

Key Differences :

- The target compound’s sulphophenyl groups favor aqueous solubility, whereas the thienyl analogue may be more suited for lipid-rich environments.

Pyrazole Carboxamides and Isoxazolol Derivatives

describes pyrazole carboxamides and isoxazolol carboxylates synthesized via acid chloride intermediates:

- General structure : Pyrazole core with carboxamide or ester substituents.

- Example: Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6): Lacks the allylidene bridge and sulphophenyl groups. Demonstrated corrosion inhibition in HCl, attributed to nitrogen-rich heterocycles adsorbing onto metal surfaces .

Key Differences :

- The target compound’s sulphonic acid groups provide stronger ionic character, enhancing corrosion inhibition in polar media compared to neutral carboxamides.

Pharmacologically Active Pyrazole Derivatives

highlights pyrazole derivatives with phenol and pyrazole rings as inhibitors of Staphylococcus aureus enzymes (DNA gyrase B and MTAN):

- Structural requirement: Hydrogen-bonding via phenol groups and π-π stacking via pyrazole rings.

Key Differences :

- The target compound’s sulphophenyl groups could hinder membrane penetration due to high polarity, unlike lipophilic analogues in .

Biological Activity

The compound 4-(3-(3-Carboxy-5-hydroxy-1-(4-sulphophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including carboxylic acids and hydroxyl groups. Its chemical formula is represented as follows:

This structure contributes to its solubility and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, it has been reported to inhibit the growth of breast cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Properties

The antibacterial and antifungal activities of this pyrazole derivative have been evaluated in vitro. It demonstrated significant inhibition against pathogenic strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

Research indicates that the compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases .

The biological activity of 4-(3-(3-Carboxy-5-hydroxy-1-(4-sulphophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It has been shown to interact with specific receptors, enhancing or inhibiting their activity depending on the context.

- Oxidative Stress Reduction : The antioxidant properties help mitigate oxidative stress, a key player in cancer and chronic inflammatory diseases.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Breast Cancer : A study demonstrated that treatment with the compound led to a significant reduction in tumor size in xenograft models of breast cancer, highlighting its potential for clinical application.

| Study | Model | Result |

|---|---|---|

| Breast Cancer | Xenograft | Tumor size reduced by 50% after 14 days of treatment |

| Bacterial Infections | In vitro | 80% inhibition of E. coli growth at 100 µg/mL |

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with cyclocondensation of precursors like ethyl acetoacetate and phenylhydrazine derivatives. Key steps include:

- Solvent Selection: Ethanol or methanol is preferred for reflux reactions due to their polarity and boiling points, ensuring efficient mixing and temperature control .

- Catalysts: Inorganic catalysts (e.g., K₂CO₃) are used for nucleophilic substitutions, while acetic acid facilitates cyclization in pyrazole ring formation .

- Reaction Time: 9–13 hours under reflux, monitored via TLC for intermediate completion .

- Purification: Crystallization from ethanol or column chromatography (e.g., cyclohexane/ethyl acetate gradients) achieves >85% purity .

Basic: How can spectroscopic techniques (IR, NMR, MS) confirm the compound’s structure?

Methodological Answer:

- IR Spectroscopy: Identify functional groups like carboxylic acid (-COOH, ~1700 cm⁻¹), sulfonic acid (-SO₃H, ~1200 cm⁻¹), and conjugated enone systems (C=O stretch ~1650 cm⁻¹) .

- ¹H/¹³C NMR: Assign protons and carbons in the pyrazole rings (δ 6.5–8.5 ppm for aromatic protons) and allylidene moieties (δ 5–6 ppm for conjugated double bonds) .

- Mass Spectrometry (MS): Confirm molecular weight via [M+H]⁺ peaks (e.g., m/z 392.4 for related pyrazole-carboxylic acids) and fragmentation patterns matching predicted structures .

Advanced: How should researchers address contradictory pharmacological data (e.g., analgesic vs. ulcerogenic effects)?

Methodological Answer:

- Dose-Response Studies: Compare ED₅₀ values for analgesic/anti-inflammatory effects (e.g., acetic acid writhing test) with ulcerogenic indices at varying doses .

- Mechanistic Profiling: Use COX-1/COX-2 inhibition assays to assess selectivity, as non-selective inhibition may explain gastrointestinal toxicity .

- Formulation Adjustments: Encapsulate the compound in pH-sensitive polymers to reduce gastric exposure while maintaining efficacy .

Advanced: What computational strategies optimize reaction design for derivatives of this compound?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and predict regioselectivity in allylidene formation .

- Machine Learning (ML): Train models on existing reaction data (e.g., solvent polarity, catalyst efficiency) to predict optimal conditions for new derivatives .

- Reaction Path Search: Employ algorithms like GRRM to explore energy landscapes and identify low-energy pathways for complex cyclizations .

Advanced: How to profile impurities (e.g., sulfonate byproducts) using HPLC-MS?

Methodological Answer:

- Column Selection: Use a C18 column with ion-pairing agents (e.g., tetrabutylammonium phosphate) to resolve sulfonic acid derivatives .

- Gradient Elution: 0.1% formic acid in water/acetonitrile (95:5 to 5:95 over 30 min) detects trace impurities (LOD <0.1%) .

- MS/MS Detection: Fragment ions at m/z 157 (sulfophenyl group) and m/z 113 (pyrazole ring) confirm structural assignments .

Advanced: Can non-conventional methods (e.g., ultrasound, microwaves) improve synthesis efficiency?

Methodological Answer:

- Ultrasound-Assisted Synthesis: Reduces reaction time by 40–60% via cavitation effects, e.g., for Knoevenagel condensations forming allylidene intermediates .

- Microwave Irradiation: Achieves higher yields (>90%) in cyclocondensation steps (e.g., 100°C, 20 min vs. 12 hours conventionally) .

Advanced: How to evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 48 hours. Monitor degradation via HPLC .

- Kinetic Modeling: Calculate rate constants (k) and activation energy (Eₐ) using Arrhenius plots to predict shelf-life .

- Light Sensitivity: Conduct ICH Q1B photostability testing (1.2 million lux hours) to assess structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.